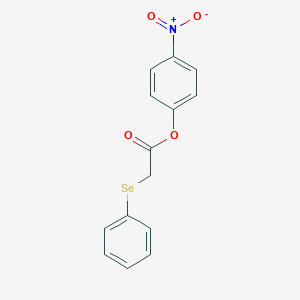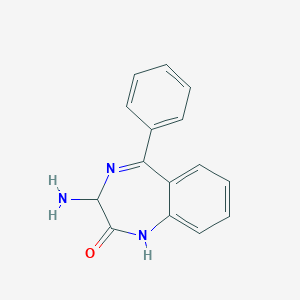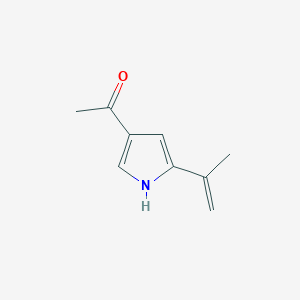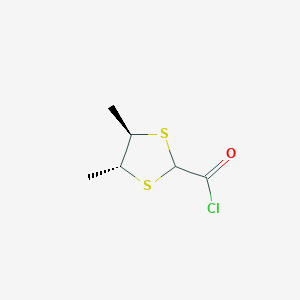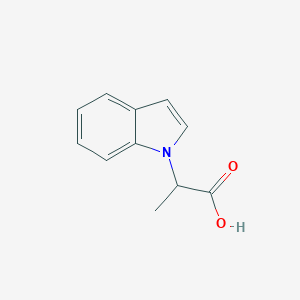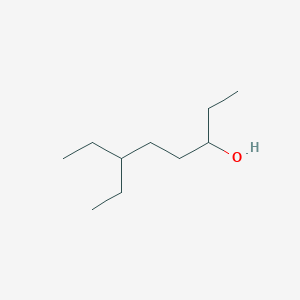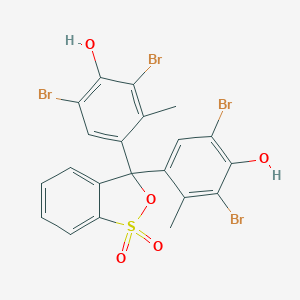
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine, commonly known as Quadrol, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a chelating agent in various biochemical and physiological studies.
Wirkmechanismus
Quadrol forms stable complexes with metal ions through its four hydroxyl groups and two nitrogen atoms. The complex formation occurs through the coordination of the metal ion with the nitrogen atoms and the hydroxyl groups. The stability of the complex depends on the size and charge of the metal ion and the steric hindrance of the ligand.
Biochemische Und Physiologische Effekte
Quadrol has been shown to have various biochemical and physiological effects in biological systems. It can be used to study the transport and metabolism of metal ions in cells and tissues. Quadrol complexes with metal ions have been shown to have antioxidant properties and can scavenge free radicals in biological systems. Quadrol has also been used to study the toxicity and pharmacokinetics of metal ions in animals and humans.
Vorteile Und Einschränkungen Für Laborexperimente
Quadrol has several advantages as a chelating agent for metal ions in lab experiments. It forms stable complexes with a wide range of metal ions, which allows for the study of various biochemical and physiological effects. Quadrol is also easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, Quadrol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Quadrol in scientific research. One direction is the development of new metal-organic frameworks using Quadrol as a ligand for applications in catalysis, gas storage, and drug delivery. Another direction is the study of the pharmacokinetics and toxicity of Quadrol complexes with metal ions in animals and humans. Additionally, the use of Quadrol in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis, is a promising direction for future research.
In conclusion, Quadrol is a versatile chelating agent that has a wide range of applications in scientific research. Its stable complexes with metal ions make it a valuable tool for the study of biochemical and physiological effects in biological systems. The synthesis method of Quadrol is relatively simple, and its low cost makes it an attractive option for lab experiments. However, its potential toxicity and limitations in solubility should be considered in the design of experiments. Future research in the development of new metal-organic frameworks and the treatment of metal ion-related diseases using Quadrol is promising.
Synthesemethoden
Quadrol can be synthesized by reacting 1,6-diaminohexane with phenoxyacetic acid in the presence of a catalyst. The reaction produces a white crystalline compound with a melting point of 162-164°C. The purity of Quadrol can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Quadrol is widely used in scientific research as a chelating agent for various metal ions. It forms stable complexes with metal ions, which can be used to study the biochemical and physiological effects of metal ions in biological systems. Quadrol is also used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and drug delivery.
Eigenschaften
CAS-Nummer |
105386-85-4 |
|---|---|
Produktname |
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine |
Molekularformel |
C42H56N2O8 |
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
1-[6-[bis(2-hydroxy-3-phenoxypropyl)amino]hexyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C42H56N2O8/c45-35(31-49-39-17-7-3-8-18-39)27-43(28-36(46)32-50-40-19-9-4-10-20-40)25-15-1-2-16-26-44(29-37(47)33-51-41-21-11-5-12-22-41)30-38(48)34-52-42-23-13-6-14-24-42/h3-14,17-24,35-38,45-48H,1-2,15-16,25-34H2 |
InChI-Schlüssel |
OHERUBJDVQSNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
Synonyme |
1-[6-[bis(2-hydroxy-3-phenoxy-propyl)amino]hexyl-(2-hydroxy-3-phenoxy- propyl)amino]-3-phenoxy-propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



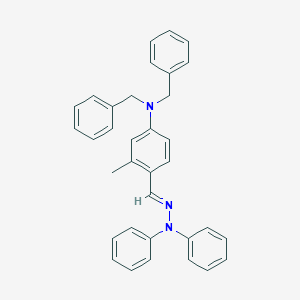
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
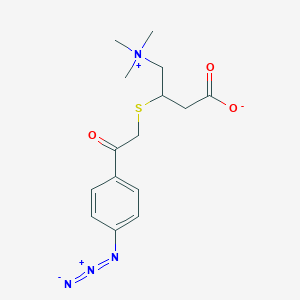
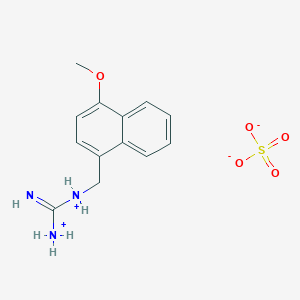
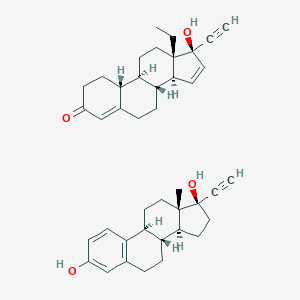
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
